2-[2-(4-Chloro-3-ethylphenoxy)ethyl]isoindole-1,3-dione
Overview
Description
2-[2-(4-Chloro-3-ethylphenoxy)ethyl]isoindole-1,3-dione is a compound that belongs to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. They have gained significant attention due to their diverse chemical reactivity and promising applications in various fields such as pharmaceuticals, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Preparation Methods
The synthesis of 2-[2-(4-Chloro-3-ethylphenoxy)ethyl]isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Industrial production methods often employ solventless conditions to enhance the efficiency and sustainability of the process . The reaction conditions usually involve simple heating and relatively quick reactions, followed by purification using green methodologies .
Chemical Reactions Analysis
2-[2-(4-Chloro-3-ethylphenoxy)ethyl]isoindole-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate for the synthesis of other complex molecules . In biology and medicine, isoindoline-1,3-dione derivatives have shown potential as therapeutic agents due to their ability to inhibit enzymes like cyclooxygenase (COX) and modulate receptors such as the dopamine receptor D2 . Additionally, these compounds are used in the development of photochromic materials and polymer additives in the industry .
Mechanism of Action
The mechanism of action of 2-[2-(4-Chloro-3-ethylphenoxy)ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation . . The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
2-[2-(4-Chloro-3-ethylphenoxy)ethyl]isoindole-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as 2-(2-thiomorpholin-4-ylethyl)isoindole-1,3-dione . While both compounds share the isoindoline-1,3-dione scaffold, their unique substituents confer different chemical reactivities and biological activities. For example, the presence of the 4-chloro-3-ethylphenoxy group in this compound may enhance its ability to interact with specific molecular targets compared to other derivatives .
Properties
IUPAC Name |
2-[2-(4-chloro-3-ethylphenoxy)ethyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-2-12-11-13(7-8-16(12)19)23-10-9-20-17(21)14-5-3-4-6-15(14)18(20)22/h3-8,11H,2,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWRJJHUJDECDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCN2C(=O)C3=CC=CC=C3C2=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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